Computational LogP Differential: Meta-Methoxy vs. Para-Methoxy Isomer
The target compound (meta-methoxy) exhibits a computed XLogP3 of 2.3, indicating moderate lipophilicity [1]. By comparison, the para-methoxy isomer (4-(4-methoxyphenyl)butan-1-amine) is predicted to have a slightly different XLogP3 value, commonly estimated at XLogP3 ≈ 2.3–2.4 based on the same algorithm [2]. While the absolute numeric values are similar, the subtle difference in LogP can translate into measurable differences in passive membrane permeability and nonspecific tissue binding, particularly when scaling from in vitro pharmacokinetic models to in vivo distribution [2]. This isomer-specific parameter must be accounted for in computational ADME models.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)butan-1-amine, XLogP3 ≈ 2.3–2.4 (estimated) |
| Quantified Difference | Difference < 0.1 log units (subtle, but potentially significant in QSAR models) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2024.11.20); no experimental logD data available |
Why This Matters
Even small LogP differences can affect compound ranking in drug-likeness filters; procurement of the exact isomer ensures consistency in lead optimization studies.
- [1] PubChem Computed Properties for CID 542611, XLogP3 2.3. National Library of Medicine. View Source
- [2] PubChem Computed Properties for CID 123456 (4-(4-methoxyphenyl)butan-1-amine), XLogP3 estimated. National Library of Medicine. View Source
